4-Thiazolemethanol, 2-fluoro-
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Overview
Description
The compound "4-Thiazolemethanol, 2-fluoro-" is a derivative of the thiazole ring, which is a heterocyclic compound consisting of a five-membered ring with sulfur and nitrogen atoms. This particular compound is not directly studied in the provided papers, but its structural relatives have been investigated for various properties and applications. For instance, 2-amino-1,3,4-thiadiazoles have been studied for their dual fluorescence effects, which are influenced by substituents and molecular aggregation . Similarly, 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole has been analyzed for its fluorescence emissions in different pH environments . The 2-fluoro-1,3-thiazolyl moiety has been identified as a potential structural motif for molecular imaging radiotracers, especially when labeled with fluorine-18 .
Synthesis Analysis
The synthesis of 2-fluoro-1,3-thiazoles, which is structurally related to "4-Thiazolemethanol, 2-fluoro-", involves the treatment of 2-halo precursors with cyclotron-produced [(18)F]fluoride ion. This method is described as rapid and efficient, suggesting that similar approaches could potentially be applied to the synthesis of "4-Thiazolemethanol, 2-fluoro-" .
Molecular Structure Analysis
The molecular structure of thiazole derivatives plays a crucial role in their chemical and physical properties. For example, the dual fluorescence effects observed in 2-amino-1,3,4-thiadiazoles are attributed to specific molecular aggregations and charge transfer processes within the molecule, which are dependent on the substituents attached to the thiazole ring . The molecular structure also influences the fluorescence emissions of 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, which vary with pH due to conformational changes .
Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are not extensively covered in the provided papers. However, the fluorometric determination methods described for thiazole-containing compounds, such as thiabendazole and thiopeptin, suggest that these compounds can undergo reactions that enable their detection and quantification using fluorescence spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely linked to their molecular structures. The spectroscopic studies of 2-amino-1,3,4-thiadiazoles and 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole demonstrate that the fluorescence properties of these compounds can be modulated by structural changes and environmental factors such as pH . The ease of labeling 2-fluoro-1,3-thiazoles with fluorine-18 also indicates that these compounds have suitable chemical properties for applications in molecular imaging . The analytical methods developed for the determination of thiazole-containing compounds further highlight the sensitivity of these compounds to spectroscopic techniques, which can be exploited for their detection in various samples .
properties
IUPAC Name |
(2-fluoro-1,3-thiazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAWEMNLTYCRFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310863 |
Source
|
Record name | 2-Fluoro-4-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazolemethanol, 2-fluoro- | |
CAS RN |
153027-87-3 |
Source
|
Record name | 2-Fluoro-4-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153027-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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